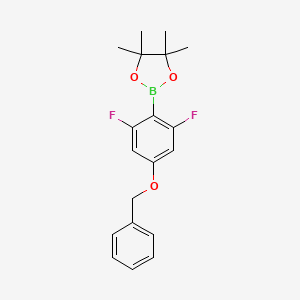
4-Benzyloxy-2,6-difluorophenylboronic acid pinacol ester
説明
4-Benzyloxy-2,6-difluorophenylboronic acid pinacol ester is a chemical compound with the CAS Number: 2121514-21-2 . It has a molecular weight of 346.18 and its IUPAC name is 2-(4-(benzyloxy)-2,6-difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane .
Molecular Structure Analysis
The molecular structure of this compound includes a boronic ester group (Bpin), which is generally thought of as a bulky moiety because of the two adjacent quaternary sp3-hybridized carbon atoms in its diol backbone .Chemical Reactions Analysis
This compound can be used in the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal catalyzed carbon–carbon bond-forming reaction . The reaction involves the transmetalation of formally nucleophilic organic groups from boron to palladium .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . and should be stored at a temperature of 2-8°C .科学的研究の応用
Synthetic Applications and Biological Activity
Benzoxaboroles, closely related to the phenylboronic acid derivatives, have seen increased interest due to their unique properties and wide range of applications. Initially described over 50 years ago, the majority of these compounds have been explored in recent times for their exceptional characteristics. Benzoxaboroles serve as versatile building blocks and protecting groups in organic synthesis. Their ability to bind hydroxyl compounds makes them valuable molecular receptors for sugars and glycoconjugates. Furthermore, certain benzoxaboroles have displayed biological activity and are currently under clinical trials, demonstrating their potential in medicinal chemistry (Adamczyk-Woźniak et al., 2009).
Therapeutic Potential
The therapeutic applications of benzoxaborole derivatives have been extensively studied. In the past decade, benzoxaborole-based compounds have been developed as new classes of anti-bacterial, anti-fungal, anti-protozoal, and anti-viral agents. Their unique physicochemical and drug-like properties have facilitated the discovery of these therapeutic agents. Notably, two benzoxaborole derivatives, tavaborole and crisaborole, are clinically used for treating onychomycosis and atopic dermatitis, respectively. The peculiar mechanism of action of these compounds, attributed to the electron-deficient nature of the boron atom, coupled with their chemical versatility and ease of preparation, underscores their significance in pharmaceutical research (Nocentini et al., 2018).
Environmental and Analytical Applications
In addition to their synthetic and therapeutic applications, derivatives of phenylboronic acids, such as benzoxaboroles, have been applied in environmental and analytical contexts. These compounds have been utilized in the development of biosensors for detecting glucose and other analytes, exploiting the selective binding properties of phenylboronic acids. The modifications of electrodes with phenylboronic acid or its derivatives have paved the way for the creation of voltammetric and potentiometric sensors, highlighting their utility in monitoring glucose levels and potentially other biomolecules (Anzai, 2016).
Safety And Hazards
将来の方向性
特性
IUPAC Name |
2-(2,6-difluoro-4-phenylmethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21BF2O3/c1-18(2)19(3,4)25-20(24-18)17-15(21)10-14(11-16(17)22)23-12-13-8-6-5-7-9-13/h5-11H,12H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWLIDKHHQTXGCQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2F)OCC3=CC=CC=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21BF2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701131053 | |
| Record name | 1,3,2-Dioxaborolane, 2-[2,6-difluoro-4-(phenylmethoxy)phenyl]-4,4,5,5-tetramethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701131053 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
346.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Benzyloxy-2,6-difluorophenylboronic acid pinacol ester | |
CAS RN |
2121514-21-2 | |
| Record name | 1,3,2-Dioxaborolane, 2-[2,6-difluoro-4-(phenylmethoxy)phenyl]-4,4,5,5-tetramethyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2121514-21-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3,2-Dioxaborolane, 2-[2,6-difluoro-4-(phenylmethoxy)phenyl]-4,4,5,5-tetramethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701131053 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



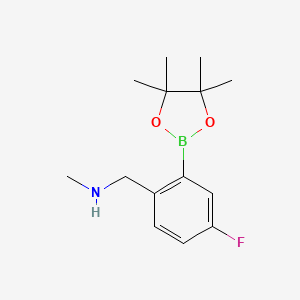
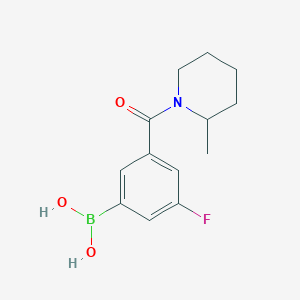
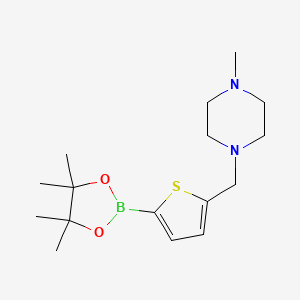
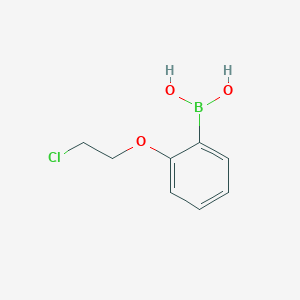
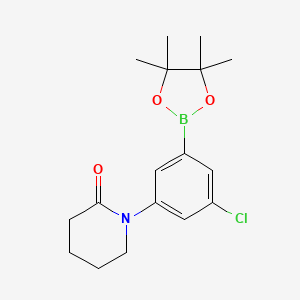
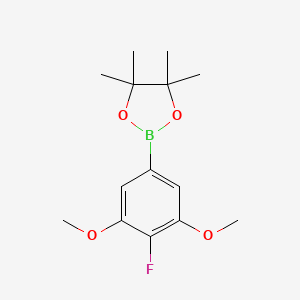
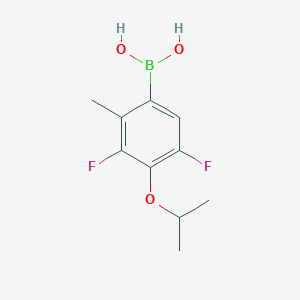
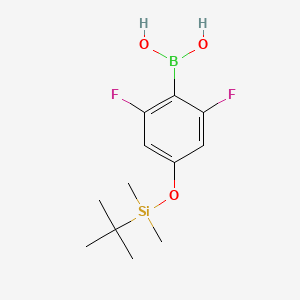
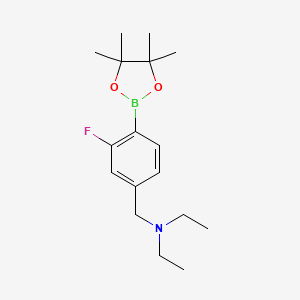
![tert-butyl 5-propionyl-1,5,6,7-tetrahydro-1'H-spiro[imidazo[4,5-c]pyridine-4,4'-piperidine]-1'-carboxylate](/img/structure/B3049539.png)
![3-Methoxy-8-azabicyclo[3.2.1]octane](/img/structure/B3049541.png)
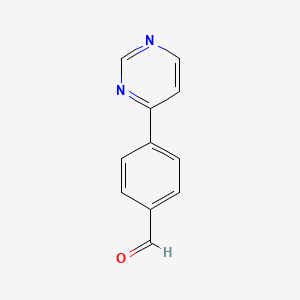
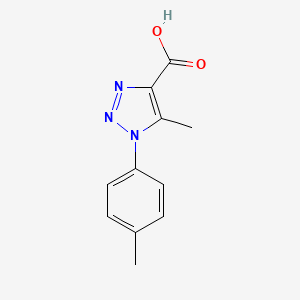
![3-[(4-Methoxyphenyl)amino]propanamide](/img/structure/B3049550.png)